(1E,1'E)-N,N'-(Propane-1,3-diyl)bis(1-phenylethan-1-imine)
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Overview
Description
(1E,1’E)-N,N’-(Propane-1,3-diyl)bis(1-phenylethan-1-imine) is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a propane-1,3-diyl linker between two phenylethan-1-imine groups, making it a bis-imine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N,N’-(Propane-1,3-diyl)bis(1-phenylethan-1-imine) typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction would involve the condensation of 1-phenylethan-1-imine with propane-1,3-diamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar condensation reactions but on a larger scale. The process would be optimized for yield and purity, possibly involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(1E,1’E)-N,N’-(Propane-1,3-diyl)bis(1-phenylethan-1-imine) can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E,1’E)-N,N’-(Propane-1,3-diyl)bis(1-phenylethan-1-imine) can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
In biology, this compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly as enzyme inhibitors or receptor modulators.
Industry
In industry, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1E,1’E)-N,N’-(Propane-1,3-diyl)bis(1-phenylethan-1-imine) would depend on its specific application. For example, as a ligand, it would coordinate with metal ions through its nitrogen atoms, forming stable complexes. In biological systems, it might interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (1E,1’E)-N,N’-(Ethane-1,2-diyl)bis(1-phenylethan-1-imine)
- (1E,1’E)-N,N’-(Butane-1,4-diyl)bis(1-phenylethan-1-imine)
Uniqueness
The uniqueness of (1E,1’E)-N,N’-(Propane-1,3-diyl)bis(1-phenylethan-1-imine) lies in its specific propane-1,3-diyl linker, which may impart distinct steric and electronic properties compared to its ethane-1,2-diyl and butane-1,4-diyl analogs. These differences can influence its reactivity, stability, and coordination behavior.
Properties
CAS No. |
61660-23-9 |
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Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-phenyl-N-[3-(1-phenylethylideneamino)propyl]ethanimine |
InChI |
InChI=1S/C19H22N2/c1-16(18-10-5-3-6-11-18)20-14-9-15-21-17(2)19-12-7-4-8-13-19/h3-8,10-13H,9,14-15H2,1-2H3 |
InChI Key |
DVHYANKRGAQJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCN=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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